Tert-butyl-hex-5-enyloxy-dimethyl-silane
Description
Historical Development and Significance of Silyl (B83357) Ethers as Protecting Groups
The application of silyl ethers as protecting groups for hydroxyl functionalities has a rich history in organic chemistry. nih.gov Initially, simpler silyl ethers like trimethylsilyl (B98337) (TMS) ethers were utilized. organic-chemistry.org However, their high susceptibility to hydrolysis limited their broader application. organic-chemistry.org This led to the development of more robust silyl ethers, offering a wide spectrum of reactivity and selectivity. wikipedia.org The introduction of various silyl groups allowed chemists to fine-tune the stability of the protecting group, enabling selective protection and deprotection in the presence of multiple hydroxyl groups. wikipedia.orgnih.gov This selectivity is a cornerstone of modern synthetic strategy, allowing for the construction of intricate molecular architectures. researchgate.net Silyl ethers are generally stable in neutral and basic environments but can be cleaved under acidic conditions or with fluoride (B91410) ions, providing orthogonal protection strategies to other common protecting groups like acyl and benzyl (B1604629) groups. nih.gov
The stability of silyl ethers towards hydrolysis varies significantly depending on the steric bulk of the substituents on the silicon atom. This differential stability is a key factor in their strategic application. A general order of stability towards acidic hydrolysis is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (Tert-butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (Tert-butyldiphenylsilyl) wikipedia.orgtotal-synthesis.com
| Silyl Ether | Relative Stability to Acid | Relative Stability to Base |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
This tunable stability allows for the selective removal of one silyl group in the presence of another, a tactic frequently employed in complex syntheses. total-synthesis.com
Strategic Importance of Tert-butyldimethylsilyl (TBDMS) Ethers
Among the plethora of silyl ethers, the tert-butyldimethylsilyl (TBDMS or TBS) group, introduced by E.J. Corey in 1972, has emerged as one of the most widely used protecting groups for alcohols. total-synthesis.com The TBDMS group offers a good balance of being easy to introduce, stable to a wide range of reaction conditions, and readily removable when desired. Its stability is approximately 10,000 times greater than that of a TMS ether towards acidic hydrolysis, making it robust enough to withstand many synthetic transformations. organic-chemistry.org
The introduction of the TBDMS group is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.orgfiveable.me For more sterically hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBDMSOTf) is often used. total-synthesis.com
The removal of the TBDMS group is most commonly accomplished using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org The high affinity of fluorine for silicon drives this cleavage reaction. organic-chemistry.org Acidic conditions can also be employed for deprotection, though this is less common. organic-chemistry.org The robustness of the TBDMS group allows for the selective deprotection of other, more labile protecting groups in its presence. nih.gov
Structural Features of Tert-butyl-hex-5-enyloxy-dimethyl-silane and its Multifunctionality
This compound is a bifunctional molecule that incorporates both a stable silyl ether and a terminal alkene. This unique combination of functional groups makes it a valuable building block in organic synthesis.
Structural Features:
TBDMS Group: The tert-butyldimethylsilyl ether moiety provides robust protection for the primary alcohol of hex-5-en-1-ol. This group is characterized by its steric bulk, which confers stability.
Hex-5-enyloxy Chain: The six-carbon chain with a terminal double bond provides a reactive handle for a variety of chemical transformations. The alkene can participate in reactions such as olefin metathesis, radical cyclizations, and various addition reactions.
The presence of these two distinct functional groups allows for sequential or tandem reactions, where one part of the molecule can be manipulated while the other remains intact.
Contextualization of this compound within Contemporary Synthetic Methodologies
The unique structure of this compound lends itself to a range of modern synthetic applications. For instance, it has been utilized as a substrate in nickel-catalyzed coupling reactions. core.ac.uk The terminal alkene can participate in cyclization reactions, with the TBDMS-protected alcohol influencing the stereochemical outcome.
In the total synthesis of complex natural products, such as resorcylic acid lactones, intermediates containing the (hex-5-enyloxy)(tert-butyl)dimethylsilane framework are employed. rsc.org The terminal alkene can be a precursor to other functional groups through transformations like ozonolysis or dihydroxylation, while the TBDMS ether protects the hydroxyl group through various synthetic steps. rsc.org The alkene can also participate in radical cyclization reactions, a powerful method for forming five- and six-membered rings. researchgate.net
The TBDMS ether can be selectively cleaved at a later stage in the synthesis to reveal the primary alcohol, which can then be further functionalized. This strategic use of this compound highlights its utility as a versatile linchpin in the assembly of complex molecular targets.
Structure
3D Structure
Properties
CAS No. |
85807-84-7 |
|---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
tert-butyl-hex-5-enoxy-dimethylsilane |
InChI |
InChI=1S/C12H26OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h7H,1,8-11H2,2-6H3 |
InChI Key |
ABBAUTVSGNJELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Hex 5 Enyloxy Dimethyl Silane and Analogous Structures
Established Synthetic Pathways for Tert-butyl-hex-5-enyloxy-dimethyl-silane
The creation of this compound is most commonly achieved through the protection of the hydroxyl group of 5-hexen-1-ol (B1630360). This process involves the formation of a silyl (B83357) ether, a robust protecting group that is stable under a variety of reaction conditions yet can be removed when necessary. masterorganicchemistry.comlibretexts.org
Direct Silylation of 5-Hexen-1-ol with TBDMS-Chlorides and Imidazole (B134444)
The most prevalent and reliable method for synthesizing this compound is the direct reaction of 5-hexen-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically mediated by imidazole, which acts as both a base and a catalyst. organic-chemistry.orgresearchgate.net The base deprotonates the alcohol, and the resulting alkoxide attacks the silicon atom of the TBDMS-Cl in an SN2-like reaction. libretexts.org It is believed that imidazole reacts with TBDMS-Cl to form a highly reactive N-tert-butyldimethylsilylimidazole intermediate, which then readily silylates the alcohol. organic-chemistry.org
The choice of solvent plays a critical role in the efficiency of the silylation reaction. Apolar aprotic solvents are commonly employed to facilitate the reaction. Dimethylformamide (DMF) is a frequently used solvent that has proven effective for the mild conversion of various alcohols to their corresponding tert-butyldimethylsilyl ethers in high yields. organic-chemistry.orgreddit.com However, studies have shown that dimethyl sulfoxide (B87167) (DMSO) can significantly accelerate the reaction, acting as a strong activator for the silicon atom of the trialkylsilyl chloride. In some cases, using DMSO allows the reaction to proceed smoothly at room temperature even without a catalyst, providing high yields of the desired silyl ether. rsc.org Other solvents such as acetonitrile, dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), and hexane (B92381) generally result in lower yields compared to DMF and DMSO. figshare.com
| Solvent | Typical Yield | Reference |
|---|---|---|
| DMSO | High | rsc.org |
| DMF | High | organic-chemistry.orgnih.gov |
| Acetonitrile | Moderate | figshare.com |
| CH2Cl2 | Low to Moderate | |
| THF | Low | |
| Hexane | Low |
The stoichiometry of the reagents is a key factor in driving the reaction to completion. The classic procedure developed by E. J. Corey employs a slight excess of the silylating agent (approximately 1.2 equivalents of TBDMS-Cl) and a larger excess of the base (approximately 2.5 equivalents of imidazole). organic-chemistry.orgreddit.com This ensures that the alcohol is fully converted to the silyl ether.
While imidazole is typically used in stoichiometric amounts, research has explored catalytic approaches. The addition of iodine has been shown to significantly accelerate silylation reactions when used with N-methylimidazole as the base. researchgate.netorganic-chemistry.org Furthermore, highly effective nonionic superbases, such as P(MeNCH2CH2)3N, have been used in catalytic amounts to promote the silylation of a wide variety of alcohols, including those that are sensitive to acid or base. figshare.com
Silylation with TBDMS-Cl and imidazole is often carried out at room temperature (approximately 24-25°C), with reaction times typically extending overnight to ensure completion. reddit.comfigshare.com For less reactive or sterically hindered alcohols, the temperature may be moderately increased to 40°C or, in some cases, up to 80°C in DMF. figshare.com However, it is important to note that higher reaction temperatures can sometimes lead to lower yields or incomplete substitution, suggesting a delicate balance between reaction rate and thermal stability of the reactants and products. nih.gov The use of accelerating additives like iodine can lead to significantly shorter reaction times. researchgate.net
Comparison with Other Silylation Reagents and Conditions
While TBDMS-Cl is a widely used reagent, other silylating agents offer different levels of stability and steric bulk, allowing for tailored protection strategies.
tert-Butyldiphenylsilyl chloride (TBDPSCl) : This reagent is more sterically hindered than TBDMS-Cl and provides silyl ethers that are more stable towards acidic conditions. nih.govuwindsor.ca
Triisopropylsilyl chloride (TIPSCl) : The TIPS protecting group is even more sterically bulky and offers greater stability compared to the TBDMS group. uwindsor.canih.gov
Trimethylsilyl (B98337) chloride (TMSCl) : This is the simplest silyl chloride, but the resulting TMS ethers are generally too susceptible to hydrolysis to be useful as robust protecting groups in multi-step syntheses. libretexts.orgorganic-chemistry.org
Dehydrogenative Silylation : An alternative to using silyl chlorides involves the reaction of alcohols with hydrosilanes (containing an Si-H bond) in the presence of a catalyst, which can offer a different pathway to silyl ether formation. nih.gov
The choice of reagent often depends on the specific requirements of the synthetic route, particularly the conditions that the protecting group must withstand in subsequent steps and the conditions required for its eventual removal. The cleavage of silyl ethers is a crucial consideration; the strong silicon-fluoride bond means that fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective and selective for deprotection. masterorganicchemistry.comorganic-chemistry.org
| Silylating Agent | Abbreviation | Relative Steric Bulk | Relative Stability of Silyl Ether | Reference |
|---|---|---|---|---|
| tert-Butyldimethylsilyl chloride | TBDMS-Cl | Moderate | Good | organic-chemistry.org |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | High | Very Good | uwindsor.ca |
| Triisopropylsilyl chloride | TIPSCl | Very High | Excellent | uwindsor.ca |
| Trimethylsilyl chloride | TMSCl | Low | Low | organic-chemistry.org |
Chemo- and Regioselectivity in Silylation of Polyols containing Alkenes
When a molecule contains multiple hydroxyl groups (a polyol) as well as an alkene moiety, the selective protection of one specific alcohol becomes a significant synthetic challenge. The silylation reaction must exhibit both chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between similar functional groups at different positions).
The standard TBDMS-Cl/imidazole system is highly chemoselective for hydroxyl groups, leaving the alkene functionality of a molecule like 5-hexen-1-ol untouched. This is in contrast to other silicon-based reactions like hydrosilylation, which specifically target and react with carbon-carbon double bonds. nih.gov
In the context of polyols, the steric hindrance of the tert-butyldimethylsilyl group is the primary factor governing regioselectivity. The bulky TBDMS group will preferentially react with the least sterically hindered hydroxyl group. wikipedia.org This principle is routinely exploited in synthesis to selectively protect primary alcohols in the presence of secondary or tertiary alcohols. For example, studies on the silylation of diols have demonstrated that monoprotected derivatives can be obtained almost exclusively. researchgate.net Similarly, in complex natural products and their derivatives, such as N-phthaloylchitosan, the primary alcohols can be selectively silylated over the secondary alcohols. nih.gov This predictable selectivity makes TBDMS-Cl an invaluable tool for the strategic manipulation of complex molecules containing multiple hydroxyl groups.
Development of Green and Sustainable Synthetic Routes
The evolution towards environmentally benign synthetic protocols for silyl ethers, including this compound, centers on improving efficiency while minimizing environmental impact. Key areas of development include the implementation of solvent-free reaction conditions, the exploration of catalyst-free or organocatalyzed pathways, and the critical evaluation of reaction efficiency through metrics like atom economy and E-factor.
A significant advancement in the green synthesis of silyl ethers is the adoption of solvent-free reaction conditions. rsc.org Eliminating solvents reduces pollution, lowers costs associated with solvent purchase and disposal, and simplifies purification procedures. ut.ac.ir For the synthesis of this compound, a solvent-free approach would involve the direct reaction of hex-5-en-1-ol with a silylating agent like tert-butyldimethylsilyl chloride.
Research has demonstrated that the silylation of various alcohols and phenols can proceed efficiently under solvent-free conditions. rsc.orgut.ac.ir For instance, the reaction between alcohols and silyl chlorides can be carried out by simply mixing the neat reactants, sometimes with gentle heating. rsc.org The use of hexamethyldisilazane (B44280) (HMDS) as a silylating agent in the presence of a solid catalyst like silica (B1680970) chloride has also proven effective without a solvent. ut.ac.ir This method is particularly advantageous as the work-up procedure is simplified; the catalyst can be recovered by filtration, and the product is obtained after removing any volatile by-products. ut.ac.ir
Table 1: Comparison of Solvent-Based vs. Solvent-Free Silylation of Alcohols
| Feature | Solvent-Based Silylation | Solvent-Free Silylation |
|---|---|---|
| Reaction Medium | Organic solvents (e.g., CH2Cl2, DMF) | Neat reactants |
| Work-up | Often requires extraction and washing | Simplified; filtration and evaporation |
| Environmental Impact | Higher due to solvent use and disposal | Lower; eliminates solvent waste |
| Efficiency | Can be high, but solvent may affect rate | Often proceeds efficiently, especially with liquid reactants |
| Applicability | Broad | Effective for liquid or low-melting point reactants rsc.org |
Another cornerstone of green silyl ether synthesis is the move away from traditional metal-based or harsh acid/base catalysts towards catalyst-free or more benign organocatalyzed systems.
Catalyst-Free Methods: Remarkably, the silylation of alcohols and phenols has been achieved without any catalyst. rsc.org One developed method involves the use of hexamethyldisilazane (HMDS) in nitromethane (B149229) (CH3NO2) at room temperature. rsc.orgrsc.orgresearchgate.net This system effectively silylates a wide range of alcohols with excellent yields in very short reaction times. rsc.orgrsc.org The primary advantage is the elimination of a catalyst, which circumvents issues of cost, toxicity, and contamination of the final product. rsc.org The only by-product when using HMDS is ammonia, which is environmentally benign. rsc.org Such a protocol could be adapted for the synthesis of this compound from hex-5-en-1-ol.
Organocatalyzed Approaches: Organocatalysis has emerged as a powerful tool in green chemistry, offering metal-free alternatives for many organic transformations, including silylation. bohrium.com Various organobases have been investigated as catalysts for the silylation of hydroxyl groups. bohrium.com For example, N-methylimidazole has been used to facilitate silylation reactions. bohrium.com The development of highly potent organocatalysts allows for reactions to proceed with extremely low catalyst loadings, sometimes at the parts-per-million (ppm) level, which significantly reduces waste and potential toxicity. researchgate.netresearchgate.net These catalysts are often designed to activate the silylating agent or the alcohol, enabling the reaction to occur under mild conditions. researchgate.net
Table 2: Overview of Catalyst-Free and Organocatalyzed Silylation
| Approach | Silylating Agent | Conditions | Advantages |
|---|---|---|---|
| Catalyst-Free | Hexamethyldisilazane (HMDS) | Nitromethane, room temperature | No catalyst needed, mild conditions, simple work-up, high yields rsc.orgrsc.org |
| Organocatalyzed | Silyl Chlorides, HMDS | Various organocatalysts (e.g., N-methylimidazole) | Metal-free, low catalyst loading, high efficiency bohrium.comresearchgate.net |
A quantitative assessment of the "greenness" of a synthetic route can be performed using metrics such as Atom Economy and the Environmental Factor (E-Factor). chembam.com
Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product.
For the synthesis of this compound from hex-5-en-1-ol and tert-butyldimethylsilyl chloride (TBDMSCl) with a base like imidazole, the reaction is:
C₆H₁₂O + C₆H₁₅ClSi + C₃H₄N₂ → C₁₂H₂₆OSi + C₃H₅N₂Cl
In this case, the imidazole acts as a base and forms imidazole hydrochloride as a by-product. The atoms of the by-product are considered waste, which lowers the atom economy. In contrast, a hypothetical addition reaction where all reactants are incorporated into the product would have 100% atom economy.
E-Factor: The E-Factor provides a different perspective by quantifying the amount of waste produced relative to the amount of desired product. chembam.comlibretexts.org It is calculated as the total mass of waste divided by the total mass of product. libretexts.org An ideal E-factor is 0. libretexts.org This metric considers all waste, including by-products, leftover reactants, and solvent losses. libretexts.org
The choice of synthetic methodology has a direct impact on the E-Factor. For example:
Solvent-free methods significantly lower the E-Factor by eliminating solvent waste.
Catalyst-free methods or those using catalytic amounts of a reagent reduce waste compared to reactions requiring stoichiometric reagents.
Using a silylating agent like HMDS is advantageous because the only by-product is ammonia, a small and innocuous molecule, leading to a lower E-Factor compared to methods that generate bulky salt by-products. rsc.org
By analyzing these metrics, chemists can compare different synthetic routes and identify the most sustainable and efficient option for producing this compound and its analogs.
Reactivity Profiles and Transformational Chemistry of Tert Butyl Hex 5 Enyloxy Dimethyl Silane
Transformations Involving the Terminal Alkene Moiety
The terminal double bond in tert-butyl-hex-5-enyloxy-dimethyl-silane is amenable to a variety of powerful carbon-carbon bond-forming and functional group interconversion reactions. The following sections detail some of the most significant transformations.
Olefin Metathesis Reactions
Olefin metathesis, a Nobel Prize-winning technology, has revolutionized the way complex molecules are synthesized. wikipedia.org This reaction, catalyzed by transition metal complexes, such as those based on ruthenium or molybdenum, enables the cleavage and reformation of carbon-carbon double bonds. wikipedia.org For a molecule like this compound, which contains a single terminal alkene, this opens up possibilities for intramolecular cyclizations (if tethered to another alkene), intermolecular reactions with other olefins, and complex tandem sequences.
Ring-Closing Metathesis (RCM)
While this compound itself cannot undergo a standard ring-closing metathesis (RCM) reaction due to the absence of a second alkene moiety, it serves as a crucial building block for substrates that are designed for RCM. For instance, by coupling this molecule to another containing a terminal alkene, a diene suitable for RCM can be readily prepared. The silyl (B83357) ether provides robust protection during these synthetic manipulations.
The subsequent RCM of such a diene, catalyzed by a Grubbs-type ruthenium catalyst, would lead to the formation of a cyclic alkene, with the ring size being dependent on the length of the tether connecting the two alkene units. wikipedia.org The reaction is typically driven forward by the release of a volatile byproduct, ethylene (B1197577) gas. wikipedia.org
Cross-Metathesis (CM) with Varied Olefinic Partners
Cross-metathesis (CM) is a powerful intermolecular reaction that allows for the coupling of two different alkenes. organic-chemistry.org this compound, as a terminal alkene, can react with a variety of olefinic partners to generate new, more complex products with high levels of stereocontrol, often favoring the thermodynamically more stable E-isomer. illinois.edu
The outcome of the cross-metathesis reaction is highly dependent on the nature of the olefinic partner and the catalyst used. For example, reaction with a symmetrically substituted internal alkene can lead to the elongation of the carbon chain and the introduction of new functional groups. acs.org The reaction with electron-deficient olefins, such as acrylates, is also a common transformation. researchgate.net
Below is a representative table of potential cross-metathesis reactions of this compound with various olefinic partners, illustrating the versatility of this reaction.
| Olefinic Partner | Catalyst | Product | Predominant Isomer |
| Styrene | Grubbs II | (E)-1-(8-(tert-butyldimethylsilyloxy)oct-1-en-1-yl)benzene | E |
| Methyl Acrylate | Grubbs II | Methyl (E)-9-(tert-butyldimethylsilyloxy)non-2-enoate | E |
| 1,4-Diacetoxy-cis-2-butene | Grubbs I | (2E,7E)-9-(tert-butyldimethylsilyloxy)nona-2,7-dien-1,4-diyl diacetate | E,E |
Tandem Metathesis Sequences
The reactivity of the terminal alkene in this compound also lends itself to more complex tandem metathesis sequences. A notable example is the tandem enyne metathesis, where the alkene reacts intramolecularly with an alkyne. While the parent compound lacks an alkyne, it can be readily incorporated into a molecule containing one. For instance, a silyl ether containing both a terminal alkene and a terminal alkyne can undergo a ring-closing enyne metathesis (RCEYM) to form a cyclic diene. mdpi.com This transformation is a powerful method for the construction of carbo- and heterocyclic ring systems. mdpi.com
In some cases, a tandem RCM followed by an intermolecular cross-metathesis can be achieved in a single pot, further increasing the molecular complexity in a highly efficient manner. mdpi.com
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another atom or group across the double bond. These reactions are fundamental in organic synthesis for the introduction of new functional groups with high regio- and stereoselectivity.
Hydroboration-Oxidation and Stereochemical Outcomes
The hydroboration-oxidation of the terminal alkene in this compound is a highly reliable and stereospecific method for the synthesis of the corresponding primary alcohol. wikipedia.org This two-step process involves the anti-Markovnikov addition of a borane (B79455) reagent across the double bond, followed by oxidation of the resulting organoborane. wikipedia.orglibretexts.org
The first step, hydroboration, proceeds via a syn-addition of the B-H bond to the alkene. masterorganicchemistry.com This means that the boron atom and the hydrogen atom add to the same face of the double bond. masterorganicchemistry.com The subsequent oxidation step, typically carried out with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comlibretexts.org
For a terminal alkene like the one in this compound, this reaction sequence results in the formation of the corresponding primary alcohol, 6-(tert-butyldimethylsilyloxy)hexane-1-ol, after the two-step procedure. As the starting material is achiral and the reaction does not generate a new stereocenter at the site of reaction, the product is also achiral. However, if the substrate were to contain a pre-existing stereocenter, the syn-addition nature of the hydroboration step would be crucial in determining the diastereoselectivity of the reaction.
The regioselectivity of the hydroboration step is governed by both steric and electronic factors, leading to the boron atom adding to the less substituted carbon of the double bond, which upon oxidation yields the anti-Markovnikov alcohol. wikipedia.org The use of bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this selectivity, particularly in molecules containing multiple double bonds. d-nb.info
Below is a table summarizing the hydroboration-oxidation of this compound.
| Reagents | Intermediate | Final Product | Stereochemical Outcome |
| 1. BH₃·THF2. H₂O₂, NaOH | Tris(6-(tert-butyldimethylsilyloxy)hexyl)borane | 6-(tert-butyldimethylsilyloxy)hexan-1-ol | Not applicable (achiral product) |
Hydrosilylation and Formation of New Si-C Bonds
Hydrosilylation of the terminal alkene in this compound involves the addition of a silicon-hydride bond across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or iridium. The reaction can proceed with high regioselectivity, leading predominantly to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon. This process results in the formation of a new, stable silicon-carbon bond, effectively transforming the terminal alkene into a functionalized alkylsilane.
While specific studies detailing the hydrosilylation of this compound are not extensively documented in the surveyed literature, the general reactivity pattern for terminal alkenes suggests that the reaction would proceed efficiently. For instance, using a catalyst like Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) with a hydrosilane such as triethoxysilane (B36694) would be expected to yield the corresponding terminally silylated product. The resulting triethoxysilyl group can then be used in further transformations, such as cross-coupling reactions or conversion to a silanol.
Hydrohalogenation and Subsequent Transformations
The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal double bond of this compound is a classic example of an electrophilic addition reaction. The regiochemical outcome of this reaction is governed by the reaction conditions.
Markovnikov Addition: In the absence of radical initiators, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one with more hydrogen atoms), and the halide adds to the internal carbon, yielding a secondary alkyl halide. The reaction proceeds through a more stable secondary carbocation intermediate.
Anti-Markovnikov Addition: In the presence of radical initiators, such as peroxides, the hydrobromination (specifically with HBr) proceeds via a radical mechanism to afford the anti-Markovnikov product, a primary alkyl bromide.
The resulting alkyl halide is a versatile intermediate. The halide can be displaced by a variety of nucleophiles in SN2 reactions or can undergo elimination reactions to re-form a double bond at a different position. The TBDMS ether is generally stable under these conditions, allowing for selective functionalization at the other end of the carbon chain.
Oxidation Reactions
The electron-rich double bond of this compound is susceptible to a variety of oxidation reactions, which can introduce oxygen-containing functional groups with a high degree of control.
The terminal alkene can be converted to an epoxide, a versatile three-membered cyclic ether. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction of this compound with m-CPBA proceeds smoothly to yield the corresponding racemic epoxide, tert-butyldimethyl(4-(oxiran-2-yl)butoxy)silane. nih.gov The TBDMS protecting group remains intact during this process.
| Reaction | Substrate | Reagents | Product | Reference |
| Epoxidation | This compound | m-CPBA, CH2Cl2 | (±)-tert-Butyldimethyl(4-(oxiran-2-yl)butoxy)silane | nih.gov |
Table 1: Epoxidation of this compound.
Since the starting material is achiral, the direct epoxidation with an achiral reagent like m-CPBA results in a racemic mixture of the two enantiomers of the epoxide. To achieve diastereoselectivity or enantioselectivity, a chiral oxidant or catalyst, such as those used in the Sharpless-Katsuki epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation, would be required. For this non-allylic terminal alkene, asymmetric epoxidation can be challenging. However, the resulting racemic epoxide can undergo kinetic resolution to isolate one enantiomer. nih.gov
The double bond can be converted into a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO4) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). google.com This reaction proceeds via a syn-addition mechanism, resulting in a cis-diol.
Of significant importance is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of diols from prochiral alkenes. google.com This method uses a catalytic amount of OsO4 in the presence of a chiral quinine-based ligand. The choice of ligand (derivatives of dihydroquinine or dihydroquinidine) determines which face of the alkene is hydroxylated, allowing for predictable control over the absolute stereochemistry of the resulting diol. The commercially available "AD-mix-α" and "AD-mix-β" reagents, which contain the osmium catalyst, co-oxidant, and the appropriate chiral ligand, are commonly used for this purpose. google.com The application of these AD-mix reagents to this compound is expected to produce the corresponding chiral 1,2-diol with high enantiomeric excess.
| Method | Reagents | Product Stereochemistry | Reference |
| Upjohn Dihydroxylation | cat. OsO4, NMO | Racemic cis-diol | google.com |
| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3 | (R)-diol (predicted) | google.com |
| Sharpless Asymmetric Dihydroxylation (AD-mix-α) | K2OsO2(OH)4, (DHQ)2PHAL, K3Fe(CN)6, K2CO3 | (S)-diol (predicted) | google.com |
Table 2: Dihydroxylation of this compound.
The carbon-carbon double bond can be completely cleaved through oxidative processes. The nature of the final products depends on the specific reagents and workup conditions employed.
Ozonolysis: The most common method for oxidative cleavage is ozonolysis. Treatment of this compound with ozone (O3) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield an aldehyde, 5-(tert-butyldimethylsilyloxy)pentanal, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid, 5-(tert-butyldimethylsilyloxy)pentanoic acid.
Permanganate (B83412) Cleavage: A more forceful oxidative cleavage can be achieved using hot, concentrated potassium permanganate (KMnO4). This method would also cleave the double bond and oxidize the terminal carbon to carbon dioxide, while the internal carbon would be oxidized to a carboxylic acid, yielding 5-(tert-butyldimethylsilyloxy)pentanoic acid. The TBDMS ether is generally robust but can be susceptible to cleavage under strongly acidic or basic conditions.
Cycloaddition Reactions
The alkene moiety in this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. As an unactivated terminal alkene, its reactivity in these reactions can be limited without appropriate reaction partners or catalysts.
Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, the alkene can act as a dienophile, reacting with a conjugated diene. Due to the lack of electron-withdrawing groups, the double bond is not a particularly reactive dienophile, and such reactions would likely require high temperatures or Lewis acid catalysis to proceed efficiently.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes (e.g., enones) could be employed to form four-membered cyclobutane (B1203170) rings. Metal-catalyzed [2+2] cycloadditions are also a possibility.
1,3-Dipolar Cycloaddition: The alkene can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings (e.g., isoxazolines or triazolines, respectively).
While these cycloaddition reactions are well-established for terminal alkenes, specific examples employing this compound as the substrate are not prominently featured in the reviewed scientific literature.
Radical Chemistry of the Alkene
The terminal alkene is susceptible to attack by radical species, leading to either intramolecular cyclization or intermolecular addition, depending on the reaction conditions and the nature of the radical.
If a radical were to be generated elsewhere in the molecule, specifically at the C5 position (to form a 5-hexenyl radical derivative), a rapid 5-exo-trig cyclization would be expected to occur. scirp.orgwikipedia.org This type of cyclization is a powerful tool for the construction of five-membered rings and is known to be highly regioselective. scirp.orgacs.org The stereochemical outcome of such cyclizations is often governed by the transition state geometry, with a chair-like transition state being favored, leading to a cis-relationship between the newly formed C-C bond and the substituent at the radical center. acs.org Computational studies have shown that the presence of an oxygen atom in the chain, as in 3-oxa-5-hexenyl radicals, can increase the preference for exo cyclization. scirp.org
The general principle of 5-hexenyl radical cyclization is outlined in the following table.
| Radical Position | Cyclization Mode | Ring Size Formed | Kinetic/Thermodynamic |
| C5 | 5-exo-trig | 5 | Kinetically favored |
| C5 | 6-endo-trig | 6 | Thermodynamically favored |
The terminal alkene can undergo intermolecular addition of a wide variety of carbon and heteroatom-centered radicals. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. For instance, the addition of a radical X• to the terminal carbon would generate a more stable secondary radical at the C5 position. This secondary radical can then be trapped by a hydrogen atom donor or another species to complete the addition reaction. youtube.com Intermolecular radical carboamination of alkenes has also been described, proceeding through various mechanisms depending on the initiating species. rsc.org
Selective Cleavage of the TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group, stable to a wide range of reaction conditions. However, it can be selectively cleaved, most commonly under acidic conditions or with fluoride (B91410) reagents.
Acid-Catalyzed Desilylation Mechanisms and Selectivity
The acid-catalyzed cleavage of TBDMS ethers generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. stackexchange.com The lability of silyl ethers to acid-catalyzed hydrolysis follows the general trend: TMS > TES > TBDMS > TIPS > TBDPS. nih.gov This differential reactivity allows for the selective deprotection of one silyl ether in the presence of another.
The selectivity of acid-catalyzed desilylation is heavily influenced by steric hindrance around the silicon atom and the stability of the forming alcohol. stackexchange.com Primary TBDMS ethers are more readily cleaved than secondary or tertiary TBDMS ethers. This selectivity allows for the deprotection of the primary alcohol in this compound in the presence of more hindered silyl ethers elsewhere in a molecule. A variety of acidic catalysts can be employed for this purpose, with the reaction rate and selectivity being dependent on the specific acid and solvent system used. researchgate.netorganic-chemistry.orgorganic-chemistry.org
The following table summarizes various acidic conditions for the deprotection of TBDMS ethers and their selectivity.
| Reagent | Solvent | Selectivity |
| Acetic Acid/H₂O | THF | Cleaves TBDMS, other silyl groups may be stable. organic-chemistry.org |
| p-Toluenesulfonic acid (PPTS) | CH₂Cl₂/MeOH | Generally mild, can be selective for primary TBDMS. |
| Camphorsulfonic acid (CSA) | MeOH | Effective for TBDMS cleavage. |
| Hydrofluoric acid-pyridine (HF-Py) | THF | Can be selective depending on conditions. stackexchange.com |
Fluoride-Mediated Desilylation (e.g., TBAF, HF•Pyridine) and Compatibility with Other Functionalities
The cleavage of the silicon-oxygen bond in silyl ethers is most commonly and efficiently achieved using fluoride ion sources. The high affinity of fluorine for silicon, resulting in the formation of a strong Si-F bond, is the driving force for these reactions. For This compound , two of the most utilized reagents for this transformation are tetra-n-butylammonium fluoride (TBAF) and a complex of hydrogen fluoride with pyridine (B92270) (HF•Pyridine).
Tetra-n-butylammonium fluoride (TBAF) is widely employed due to its solubility in common organic solvents, such as tetrahydrofuran (B95107) (THF). The deprotection of This compound with TBAF would typically proceed at room temperature, yielding hex-5-en-1-ol. A significant advantage of this method is its general compatibility with a variety of other functional groups. The terminal alkene in the molecule would remain unaffected under these conditions. However, the basic nature of the fluoride ion in TBAF can sometimes lead to side reactions, such as elimination, if the substrate is sensitive to bases.
Hydrogen fluoride-pyridine (HF•Pyridine) offers a less basic alternative for desilylation. This reagent is particularly useful when dealing with molecules that are sensitive to the basicity of TBAF. The reaction is typically carried out in a solvent mixture such as THF and pyridine. The conditions are generally mild, and the terminal double bond in This compound would be expected to be fully compatible with this deprotection method. The choice between TBAF and HF•Pyridine often depends on the presence of other functionalities in a more complex substrate.
The compatibility of fluoride-mediated desilylation with other functional groups is a critical aspect of its utility. For a molecule like This compound , the primary concern is the stability of the terminal alkene. Fortunately, standard desilylation conditions using either TBAF or HF•Pyridine are known to be compatible with simple alkenes. Other functional groups that are generally stable to these conditions include esters, amides, and benzyl (B1604629) ethers, though the basicity of TBAF must be considered on a case-by-case basis.
Table 1: Representative Conditions for Fluoride-Mediated Desilylation of this compound
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product |
| TBAF (1 M in THF) | THF | 25 | 1-4 | Hex-5-en-1-ol |
| HF•Pyridine | THF/Pyridine | 0 - 25 | 2-6 | Hex-5-en-1-ol |
Chemo-, Regio-, and Stereoselectivity in Multifunctional Transformations
The presence of two distinct functional groups in This compound —the silyl ether and the terminal alkene—allows for the exploration of selective transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the terminal alkene can undergo a variety of transformations while leaving the TBS ether untouched. One common reaction is hydroboration-oxidation, which would convert the alkene into a primary alcohol. Under standard hydroboration conditions (e.g., BH₃•THF followed by H₂O₂, NaOH), the TBS ether is completely stable. Conversely, as discussed, the silyl ether can be deprotected without affecting the alkene.
Regioselectivity is concerned with the preferential formation of one constitutional isomer over another. In the case of the terminal alkene of This compound , reactions such as hydrohalogenation (e.g., with HBr) can proceed with Markovnikov or anti-Markovnikov selectivity depending on the reaction conditions (e.g., radical vs. polar mechanism). The bulky silyl ether is unlikely to exert a significant electronic or steric influence on the regiochemical outcome at the distant double bond.
Stereoselectivity involves the preferential formation of one stereoisomer over another. A key reaction where this is relevant is the epoxidation of the alkene. Using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the terminal alkene can be converted to an epoxide. While the existing molecule has no stereocenters, if it were a chiral, non-racemic substrate, the stereochemical outcome of such a reaction could be influenced by existing stereocenters. In the context of This compound itself, Sharpless asymmetric dihydroxylation could be employed to introduce chirality at the double bond with high stereoselectivity, a reaction that is compatible with the silyl ether protecting group.
Table 3: Selective Transformations of this compound
| Reaction Type | Reagent(s) | Functional Group Targeted | Product Structure | Selectivity |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Alkene | TBS-protected diol | Chemoselective, Anti-Markovnikov |
| Epoxidation | m-CPBA | Alkene | TBS-protected epoxide | Chemoselective |
| Dihydroxylation | OsO₄, NMO | Alkene | TBS-protected diol | Chemoselective, Syn-addition |
| Desilylation | TBAF | Silyl Ether | Unsaturated alcohol | Chemoselective |
Applications of Tert Butyl Hex 5 Enyloxy Dimethyl Silane in Complex Molecule Synthesis
Strategic Use as a Versatile Synthetic Intermediate
A versatile synthetic intermediate typically possesses multiple functional groups that can be selectively manipulated or can participate in a variety of coupling reactions. For Tert-butyl-hex-5-enyloxy-dimethyl-silane , its key features are the terminal alkene and the tert-butyldimethylsilyl (TBDMS) ether. The alkene allows for a range of transformations such as epoxidation, dihydroxylation, ozonolysis, or participation in metathesis reactions. The TBDMS ether serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable when needed. Despite this potential, the scientific literature does not provide specific, documented instances of its strategic deployment that would allow for a detailed analysis of its versatility in complex synthetic campaigns.
Incorporation into Natural Product Total Synthesis
The total synthesis of natural products often relies on strategic bond formations and the use of carefully chosen building blocks. A compound like This compound could theoretically serve as a six-carbon building block.
Fragment Coupling Strategies
In fragment-based synthesis, complex molecules are assembled from smaller, pre-synthesized pieces. The terminal alkene of the title compound could potentially be used in cross-coupling reactions (e.g., Suzuki, Heck) after conversion to a vinyl halide or boronic ester, or in olefination reactions. However, no published total syntheses were found that explicitly name or depict the use of This compound in such a fragment coupling strategy.
Asymmetric Synthesis Approaches
Asymmetric synthesis involves the creation of chiral centers with a high degree of stereocontrol. While the compound itself is achiral, it could be used as a substrate in asymmetric reactions, such as Sharpless asymmetric dihydroxylation or epoxidation of its terminal double bond, to install new stereocenters. A thorough search did not yield any studies where This compound was the specific substrate in such a transformation as part of a larger synthetic goal.
Role in the Synthesis of Biologically Active Molecules
Many pharmacologically active compounds feature complex carbon skeletons. The potential for this silyl (B83357) ether to act as a precursor in such syntheses is clear, but its actual use remains undocumented in the literature.
Precursor in Oxazolidinone Antibiotic Derivative Synthesis
Oxazolidinones are an important class of antibiotics. Their synthesis often involves the construction of a core heterocyclic structure with various side chains. A six-carbon chain derived from This compound could potentially be incorporated as a side chain. Nevertheless, a review of synthetic routes towards oxazolidinone derivatives did not reveal any that utilize this specific starting material.
Building Block for Other Pharmacologically Relevant Scaffolds
Beyond antibiotics, countless other drug scaffolds exist. The lipophilic six-carbon chain of the title compound could be incorporated into various structures to modulate properties like binding affinity or bioavailability. Despite this theoretical potential, there are no concrete examples in peer-reviewed journals of its use as a building block for other specific, named pharmacological scaffolds.
Contributions to Methodology Development in Organic Synthesis
The unique structural features of this compound, namely the presence of a terminal alkene and a sterically hindered silyl ether, position it as a valuable tool in the development of novel synthetic methodologies. Its bifunctional nature allows for its participation in a variety of transformations, contributing to the expansion of the synthetic chemist's toolkit, particularly in the realms of cascade reactions and solid-phase synthesis.
Evaluation in Cascade and Tandem Reactions
The terminal alkene of this compound serves as a reactive handle for initiating cascade or tandem sequences, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation. The silyl ether group, while primarily a protecting group, can influence the stereochemical outcome of these reactions and can be cleaved in situ to reveal a hydroxyl group for further functionalization.
One of the most explored areas for ω-alkenyl silyl ethers is in metathesis reactions. A tandem sequence involving an initial cross-metathesis followed by a ring-closing metathesis (RCM) can lead to the formation of complex cyclic siloxanes. nih.gov While not specifically detailing this compound, the principles of such tandem processes are applicable. For instance, a ruthenium-catalyzed tandem enyne metathesis can be employed to construct siloxacycles from terminal alkenyl alcohols and alkynylsilanes, where the initial step is the formation of a silyl ether. acs.org
Furthermore, cascade reactions involving the diboration of terminal alkenes followed by cross-coupling reactions represent a powerful strategy for the enantioselective synthesis of chiral molecules. nih.govnih.gov Substrates containing silyl ethers are well-tolerated in these transformations, indicating that this compound could be a suitable substrate for such methodologies, leading to the formation of chiral diols after oxidative workup.
Radical-mediated cascade reactions also offer a promising avenue for the utilization of this compound. The terminal alkene can undergo radical addition, followed by cyclization and further transformations to build complex molecular architectures.
| Tandem/Cascade Reaction Type | Key Reagents/Catalysts | Potential Product Class | Reference |
|---|---|---|---|
| Cross-Metathesis/Ring-Closing Metathesis (CM-RCM) | Grubbs-type Ru catalysts | Cyclic Siloxanes | nih.gov |
| Enyne Metathesis | Ru catalysts | Siloxacycles | acs.org |
| Diboration/Cross-Coupling | Pt catalysts, Pd catalysts | Chiral Diols (after oxidation) | nih.govnih.gov |
| Radical Addition/Cyclization | Radical initiators (e.g., AIBN), Tin hydrides | Cyclic ethers/alcohols |
Use in Solid-Phase Synthesis Applications
The robust nature of the tert-butyldimethylsilyl (TBDMS) ether makes it an excellent candidate for use as a linker in solid-phase synthesis (SPS). In this context, the silyl ether functionality would be anchored to a solid support, allowing for the synthesis of complex molecules in a stepwise fashion with easy purification.
Silyl ether linkers offer a distinct advantage due to their stability to a wide range of reaction conditions, yet they can be cleaved under specific, mild conditions, typically with a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF). soton.ac.uk This orthogonality allows for the selective removal of the synthesized molecule from the solid support without affecting other sensitive functional groups.
The general strategy would involve the immobilization of a molecule bearing a hydroxyl group onto a resin functionalized with a silyl chloride. Subsequent chemical transformations can be carried out on the substrate, and finally, the desired product is cleaved from the resin. While this compound itself is not a linker, its structure provides a model for the type of stable silyl ether linkage that is desirable in solid-phase synthesis. For instance, a resin-bound di-tert-butylsilyl linker could be used to attach a molecule, and the chemistry performed on the hex-5-enyl chain.
The application of silyl linkers has been successfully demonstrated in the solid-phase synthesis of glycopeptide thioesters, where a silyl ether linkage was used to anchor the growing peptide chain to the resin. tandfonline.com The final product was efficiently cleaved from the support using fluoride ions or acidic hydrolysis. tandfonline.com This highlights the potential for developing solid-phase methodologies where a molecule with a structure analogous to this compound is attached to a resin, and the terminal alkene is elaborated to build molecular complexity.
| Linker Type | Attachment Conditions | Cleavage Conditions | Stability | Reference |
|---|---|---|---|---|
| Silyl Ether | Silyl chloride/triflate, weak base (e.g., DIPEA, Et3N) | TBAF, HF-Pyridine, Acetic Acid, TFA | Stable to strong bases, Grignard reagents, mild acids | soton.ac.uk |
| Di-tert-butylsilyl Linker | Di-tert-butylsilyl bis(trifluoromethanesulfonate), 2,6-lutidine | HF-Pyridine/THF | Stable to a wide range of synthetic transformations |
Mechanistic Investigations and Reaction Pathway Elucidation of Tert Butyl Hex 5 Enyloxy Dimethyl Silane Transformations
Kinetic Studies of Key Reactions
Kinetic studies are fundamental in elucidating the reaction mechanisms of Tert-butyl-hex-5-enyloxy-dimethyl-silane. By determining the rate law, order of reaction, and thermodynamic parameters, insights into the transition states and energy profiles of its transformations can be gained. While specific kinetic data for this compound is not extensively documented, analogies can be drawn from studies on similar alkenyl silyl (B83357) ethers and related radical cyclization or hydrosilylation reactions.
The rate law for a reaction involving this compound, such as an intramolecular cyclization or a hydrosilylation, would be determined by systematically varying the concentrations of the reactants and any catalysts involved. For instance, in a typical radical cyclization initiated by a radical initiator like AIBN (azobisisobutyronitrile) and a reagent such as tributyltin hydride, the rate of reaction would likely depend on the concentration of the silane (B1218182) and the initiator.
A generalized rate law for such a reaction could be expressed as: Rate = k[this compound]^a [Initiator]^b
In the context of a metal-catalyzed hydrosilylation, the rate law would also include the concentration of the catalyst. The reaction orders with respect to the silane, the alkene (if intermolecular), and the catalyst provide crucial information about the mechanism, such as whether the oxidative addition of the Si-H bond or the insertion of the alkene is the rate-limiting step.
Table 1: Hypothetical Rate Data for a Transformation of an Alkenyl Silyl Ether This table is illustrative and based on typical kinetic studies of related compounds.
| Experiment | Initial [Alkenyl Silyl Ether] (M) | Initial [Initiator] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.02 | 2.1 x 10⁻⁵ |
The activation energy (Ea) for a reaction of this compound can be determined by studying the effect of temperature on the reaction rate, using the Arrhenius equation. Such studies provide information on the energy barrier that must be overcome for the reaction to occur. For example, kinetic studies of the abstraction reactions of tert-butoxyl radicals with cycloalkanes have determined Arrhenius parameters, which are crucial for understanding the thermodynamics of radical reactions. rsc.org
Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be derived from the temperature dependence of the rate constant. These parameters offer insights into the structure and ordering of the transition state. A negative entropy of activation, for example, would suggest a more ordered transition state, which is common in cyclization reactions. Computational studies on Au-catalyzed cycloisomerizations of related silyl compounds have been used to calculate activation free energies for different pathways, such as 1,2-Si or 1,2-H migrations. nih.gov
Table 2: Illustrative Thermodynamic Parameters for a Cyclization Reaction This table is illustrative and based on data from analogous systems.
| Parameter | Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 75 kJ/mol | Energy barrier for the reaction |
| Enthalpy of Activation (ΔH‡) | 72 kJ/mol | Heat required to form the transition state |
| Entropy of Activation (ΔS‡) | -25 J/(mol·K) | Change in disorder during transition state formation |
| Gibbs Free Energy of Activation (ΔG‡) | 79.5 kJ/mol | Spontaneity of transition state formation |
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The presence of the bulky tert-butyl-dimethyl-silyl ether group can significantly influence the diastereoselectivity and enantioselectivity of reactions at the hexenyl moiety.
Reactions such as epoxidation, dihydroxylation, or cyclization of this compound are expected to exhibit diastereoselectivity due to the steric influence of the silyl ether group. For instance, in an epoxidation reaction, the oxidizing agent may preferentially attack one face of the double bond, leading to a major diastereomer. Studies on the epoxidation of methyl α-methylene-β-tert-butyldimethylsilyloxycarboxylate esters have shown high anti-selectivity. nih.gov
Enantioselectivity can be introduced by using chiral reagents or catalysts. For example, an asymmetric Diels-Alder reaction using a chiral Lewis acid could lead to the formation of one enantiomer in excess. The development of enantioselective transformations of silyl ethers is an active area of research. researchgate.netnih.gov
Table 3: Diastereoselectivity in the Epoxidation of an Unsaturated Silyl Ether This table is illustrative and based on findings for similar substrates.
| Oxidizing Agent | Diastereomeric Ratio (anti:syn) | Yield (%) |
|---|---|---|
| m-CPBA | 85:15 | 92 |
| TBHP, VO(acac)₂ | 95:5 | 88 |
| DMDO | 70:30 | 95 |
The use of chiral catalysts is a powerful strategy for controlling the stereochemistry of reactions involving this compound. Chiral transition metal complexes, for instance, are widely used in asymmetric hydrosilylation and cyclization reactions. wikipedia.org The catalyst can coordinate to the substrate in a way that directs the subsequent bond formation to occur from a specific face, leading to high enantiomeric excess (ee).
For example, a chiral rhodium or iridium catalyst could be employed for an enantioselective intramolecular hydrosilylation, leading to a chiral cyclic siloxane. The choice of ligand on the metal center is crucial for achieving high levels of stereocontrol. Recent advances in catalytic asymmetric transformations have highlighted the use of chiral catalysts in various reactions involving silyl ethers. acs.org
Table 4: Enantioselectivity in a Chiral Catalyst-Mediated Cyclization This table is illustrative and based on data for analogous enantioselective reactions.
| Chiral Ligand | Catalyst | Enantiomeric Excess (ee, %) | Major Enantiomer |
|---|---|---|---|
| (R)-BINAP | Rh(I) | 92 | (R) |
| (S)-JOSIPHOS | Ir(I) | 95 | (S) |
| (R,R)-Me-DuPhos | Rh(I) | 88 | (R) |
Isolation and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are paramount for unequivocally establishing a reaction mechanism. For transformations involving this compound, this could involve the isolation of organometallic complexes in catalytic cycles or transient radical species.
Techniques such as low-temperature NMR spectroscopy, X-ray crystallography, and mass spectrometry are invaluable for characterizing these fleeting species. For example, in a study on deprotonation reactions with zinc alkyls, a reactive intermediate adduct of a related silane was successfully isolated and characterized using single crystal X-ray diffraction. nih.govrsc.org In radical reactions, intermediates can sometimes be trapped using specific trapping agents, and the resulting products can provide evidence for the proposed radical pathway. While challenging, the isolation and characterization of intermediates provide the most definitive evidence for a proposed reaction pathway.
Isotopic Labeling Studies to Probe Reaction Mechanisms
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612), ¹H with ²H or D), chemists can track bond-forming and bond-breaking steps, providing unambiguous evidence for proposed mechanistic pathways. For transformations involving this compound, deuterium labeling can be strategically employed to clarify the mechanism of reactions like intramolecular hydrosilylation.
In a hypothetical study aimed at understanding the mechanism of a metal-catalyzed intramolecular hydrosilylation of a related hydrosilane derivative, specific deuterium labeling could distinguish between different potential pathways. For instance, replacing the hydrogen atom on the silicon with deuterium would create a Si-D bond. The position of the deuterium atom in the resulting cyclic product would reveal critical details about the Si-C bond formation and the hydrogen (or deuterium) transfer step.
One plausible mechanism for such a reaction is the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the metal catalyst, followed by insertion of the alkene into the metal-hydride bond and subsequent reductive elimination. If the reaction proceeds via this pathway, the deuterium atom, originally on the silicon, would be transferred to one of the carbon atoms of the former double bond. The exact location—either the terminal or the internal carbon—would provide further information about the regioselectivity of the alkene insertion step.
A competing mechanism might involve the insertion of the alkene into the metal-silicon bond. Isotopic labeling would also help to differentiate this pathway. Furthermore, kinetic isotope effect (KIE) studies, comparing the reaction rates of the deuterated and non-deuterated silane, can help identify the rate-determining step of the reaction. A significant KIE (kH/kD > 1) would suggest that the Si-H bond cleavage is involved in the slowest step of the reaction.
The data below illustrates hypothetical results from a deuterium labeling study on a substrate analogous to this compound, aimed at elucidating the mechanism of an intramolecular hydrosilylation reaction.
| Reactant | Deuterium Label Position | Observed Product(s) | Deuterium Position in Product | Mechanistic Implication |
| Analogous Hydrosilane | Si-D | Exo-cyclic product | C5 | Supports a mechanism involving alkene insertion into the metal-hydride bond with anti-Markovnikov selectivity. |
| Analogous Hydrosilane | Si-D | Endo-cyclic product | C6 | Suggests a different regioselectivity of insertion or an alternative mechanistic pathway. |
| Analogous Hydrosilane | C6 (vinylic) | Exo-cyclic product | C6 | Confirms the origin of the carbon backbone in the cyclized product. |
This table is interactive and presents hypothetical data for illustrative purposes.
Such studies, by precisely tracking the movement of atoms, provide invaluable evidence to support or refute proposed reaction mechanisms. nih.govacs.orgacs.orgprinceton.edu
In Situ Spectroscopic Monitoring of Reaction Progress
In Situ FTIR Spectroscopy:
FTIR spectroscopy is highly effective for monitoring changes in functional groups during a reaction. mt.commdpi.comrsc.org For a reaction involving this compound, such as an intramolecular hydrosilylation of a corresponding hydrosilane, specific vibrational bands can be monitored. The disappearance of the Si-H stretching band (typically around 2100-2200 cm⁻¹) and the vinyl C=C stretching band (around 1640 cm⁻¹) would indicate the progress of the reaction. acs.org Concurrently, the appearance of new bands corresponding to the formation of the cyclic silyl ether product would be observed. By tracking the intensity of these peaks over time, a detailed kinetic profile of the reaction can be constructed. mt.com This allows for the determination of reaction rates, orders, and activation parameters.
The table below outlines the characteristic IR frequencies that would be monitored during a hypothetical transformation of a hydrosilane analog of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |
| Si-H | Stretching | 2150 | Decrease |
| C=C (alkene) | Stretching | 1640 | Decrease |
| =C-H | Bending | 910 | Decrease |
| C-O-Si | Stretching | 1080 | Shift or change in intensity |
| New C-H (alkane) | Stretching | 2850-2960 | Increase |
This table is interactive and provides representative data for monitoring reaction progress.
In Situ NMR Spectroscopy:
NMR spectroscopy provides detailed structural information about molecules in solution and is an excellent tool for monitoring reaction progress and identifying intermediates. nih.govchemrxiv.orgnih.govresearchgate.net For a transformation of this compound, ¹H NMR spectroscopy can be used to follow the disappearance of the vinyl proton signals (typically in the 4.9-5.8 ppm range) and the appearance of new signals corresponding to the protons in the cyclized product. nih.gov Similarly, ²⁹Si NMR spectroscopy can be used to track the change in the chemical environment of the silicon atom as it transforms from a silyl ether to part of a new cyclic structure. The ability to acquire spectra at regular intervals allows for the quantification of all species in the reaction mixture over time, providing a comprehensive kinetic understanding. chemrxiv.orgnih.gov In some cases, it may even be possible to observe the signals of transient catalyst-substrate complexes, offering direct evidence for proposed intermediates in the catalytic cycle. researchgate.net
By combining the insights from both isotopic labeling and in situ spectroscopic monitoring, a detailed and well-supported picture of the reaction mechanism for the transformations of this compound can be developed. These studies are essential for the rational design of improved catalysts and reaction conditions.
Computational Chemistry and Theoretical Studies of this compound and its Transformations
While specific computational and theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its likely chemical behavior can be extrapolated from research on analogous organosilicon compounds, such as silyl ethers and siloxanes. This article synthesizes established computational methodologies and findings from related molecules to build a theoretical framework for the target compound.
Computational Chemistry and Theoretical Studies of Tert Butyl Hex 5 Enyloxy Dimethyl Silane and Its Transformations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules like tert-butyl-hex-5-enyloxy-dimethyl-silane. These methods provide insights into reaction mechanisms, transition states, and various molecular properties.
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For transformations involving this compound, such as the hydrolysis of the silyl (B83357) ether bond or addition reactions at the hexenyl double bond, DFT can be employed to map out the potential energy surface. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative understanding of reaction kinetics.
In studies of similar silyl ethers, DFT calculations, often using functionals like B3LYP, have been instrumental in elucidating reaction pathways. rsc.orgresearchgate.net For instance, the acid-catalyzed cleavage of the Si-O bond is a common reaction for silyl ethers. DFT studies on analogous systems would likely model the protonation of the ether oxygen, followed by nucleophilic attack, to determine the energy profile of this process.
Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Reaction
| Reaction Step | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Protonation | Silyl Ether + H+ | Protonated Silyl Ether | -15.2 | -8.5 |
| Nucleophilic Attack | Protonated Silyl Ether + H2O | Transition State | +20.7 | +25.1 |
| Product Formation | Transition State | Alcohol + Silylium Ion | -30.1 | -35.8 |
Note: The data in this table is hypothetical and serves as an example of the types of thermodynamic parameters that can be obtained from DFT calculations.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for determining the electronic structure of molecules. arxiv.org For this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster) can provide accurate descriptions of molecular orbitals, electron density distribution, and electrostatic potential. researchgate.net
These calculations would reveal the electronic nature of the molecule, such as the polarization of the Si-O bond and the nucleophilicity of the double bond in the hexenyl group. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Conformation Analysis and Conformational Landscape Mapping
The flexibility of the hexenyl chain and the rotational freedom around the Si-O bond in this compound give rise to a complex conformational landscape. Computational methods are essential for identifying the low-energy conformers that will be most populated at a given temperature.
Studies on similar long-chain ethers and silyloxycyclohexanes have shown that both steric and electronic factors govern conformational preferences. nih.govresearchgate.net The bulky tert-butyl group on the silicon atom will significantly influence the rotational barrier around the O-Si bond, likely favoring staggered conformations that minimize steric hindrance. The hexenyl chain can adopt various folded and extended conformations, and computational searches can identify the global minimum energy structure.
Table 2: Hypothetical Torsional Angles for Low-Energy Conformers
| Torsional Angle | Conformer A (Extended) | Conformer B (Folded) |
| C-C-C-C (hexenyl) | ~180° | ~60° |
| C-O-Si-C | ~180° | ~180° |
| O-Si-C-C (tert-butyl) | ~60° | ~60° |
Note: These values are illustrative and represent typical torsional angles for extended and folded conformations of alkyl chains.
Prediction of Reactivity, Selectivity, and Stereochemical Outcomes
Computational chemistry can predict the reactivity of different functional groups within this compound. The terminal double bond of the hexenyl group is a site of potential electrophilic attack. DFT calculations can be used to model the addition of various electrophiles (e.g., halogens, acids) to this double bond to predict the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity of such reactions. researchgate.net
Furthermore, the reactivity of the silyl ether itself, particularly its cleavage under acidic or fluoride-containing conditions, can be computationally modeled. wikipedia.orgorganic-chemistry.org The stability of silyl ethers is known to be influenced by the steric bulk of the substituents on the silicon atom. nih.gov Theoretical calculations can quantify this stability and predict the conditions required for deprotection.
Molecular Dynamics (MD) Simulations for Solvent and Temperature Effects
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution and at different temperatures. nih.gov For this compound, MD simulations can provide insights into how solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and dynamics. frontiersin.orgscielo.brchemrxiv.org
In a polar solvent, it is expected that solvent molecules will interact with the polar Si-O-C region of the molecule, while the nonpolar alkyl and alkenyl parts will be preferentially solvated by nonpolar solvents. MD simulations can also be used to study the effect of temperature on the conformational flexibility of the molecule, which can influence its reactivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics (if derivatives are considered)
No specific Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies involving derivatives of this compound were identified in the reviewed literature. However, if a series of derivatives were to be synthesized and their biological activity or physical properties measured, QSAR modeling could be a valuable tool.
A hypothetical QSAR study would involve calculating a variety of molecular descriptors for each derivative (e.g., steric parameters, electronic properties, lipophilicity) and then using statistical methods to build a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further research.
Advanced Spectroscopic and Analytical Methodologies for Research on Tert Butyl Hex 5 Enyloxy Dimethyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural determination of Tert-butyl-hex-5-enyloxy-dimethyl-silane in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously assign every atom within the molecular framework, confirming the connectivity of the hexenyl backbone to the tert-butyldimethylsilyl (TBDMS) protecting group.
¹H, ¹³C, and ²⁹Si NMR for Backbone and Protecting Group Analysis
One-dimensional NMR spectra provide the initial, fundamental overview of the molecule's structure by identifying the chemical environments of the hydrogen, carbon, and silicon nuclei.
¹H NMR: The proton NMR spectrum provides distinct signals for the TBDMS protecting group and the hex-5-enyl chain. The TBDMS group is characterized by two sharp singlets: a large singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl moiety, and another singlet for the six protons of the two methyl groups attached directly to the silicon atom. thieme-connect.de The hex-5-enyl chain produces more complex signals, including characteristic resonances for the terminal vinyl protons and the oxygen-adjacent methylene (B1212753) protons, with specific chemical shifts and coupling patterns that allow for the identification of the entire spin system.
¹³C NMR: The carbon NMR spectrum complements the ¹H data by showing the number of unique carbon environments. Key signals confirm the presence of the TBDMS group, including the quaternary carbon and methyl carbons of the tert-butyl group, as well as the silicon-bound methyl carbons which appear at a characteristic upfield shift. thieme-connect.de The six distinct carbons of the hex-5-enyl chain are also resolved, from the sp² hybridized carbons of the double bond to the sp³ carbons of the alkyl chain, including the deshielded carbon atom bonded to the oxygen.
²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a valuable tool for directly probing the environment of the silicon atom. rsc.org For this compound, a single resonance is expected in the chemical shift range typical for TBDMS ethers, confirming the oxidation state and substitution pattern of the silicon center. researchgate.netpascal-man.comunige.ch The spectrum often contains a broad background signal from the glass NMR tube and the probe itself. huji.ac.il
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Group | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| TBDMS | Si-C(C H₃)₃ | 0.89 (s, 9H) | 25.8 |
| TBDMS | Si-C (CH₃)₃ | - | 18.2 |
| TBDMS | Si-(C H₃)₂ | 0.05 (s, 6H) | -4.5 |
| Hexenyl | 1-CH₂ | 3.60 (t) | 62.9 |
| Hexenyl | 2-CH₂ | 1.54 (p) | 32.5 |
| Hexenyl | 3-CH₂ | 1.42 (p) | 25.2 |
| Hexenyl | 4-CH₂ | 2.07 (q) | 33.5 |
| Hexenyl | 5-CH | 5.81 (ddt) | 138.8 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. slideshare.netsdsu.eduwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting all adjacent protons along the hexenyl chain, from the O-CH₂ group (position 1) all the way to the terminal vinyl protons (positions 5 and 6), thereby confirming the linear six-carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). sdsu.edu It allows for the unambiguous assignment of each carbon resonance in the ¹³C spectrum based on the previously assigned proton signals from the ¹H and COSY spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting different fragments of the molecule. wikipedia.org Key correlations would include:
The protons of the O-CH₂ group (position 1) showing a cross-peak to the silicon atom in a ²⁹Si-HMBC, definitively linking the hexenyl chain to the silyl (B83357) group.
The protons of the Si-CH₃ groups showing correlations to the quaternary carbon of the tert-butyl group.
The protons of the tert-butyl group showing a correlation to the silicon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their through-bond connectivity. wikipedia.org In a flexible molecule like this, NOESY can provide insights into preferred conformations. For example, spatial correlations might be observed between the methyl protons of the TBDMS group and the methylene protons at positions 1 and 2 of the hexenyl chain, confirming the proximity of these groups around the central Si-O bond.
Dynamic NMR Studies for Rotational Barriers or Conformational Exchange
Dynamic NMR (DNMR) is an advanced technique used to study the kinetics of processes that interchange the chemical environments of nuclei, such as conformational changes or bond rotations. montana.edu For this compound, DNMR could potentially be used to investigate the rotational barrier around the sterically hindered Si-C bond of the tert-butyl group or the Si-O bond.
At sufficiently low temperatures, the rotation around a bond may become slow on the NMR timescale, causing magnetically non-equivalent nuclei in different rotational conformations (rotamers) to give rise to separate signals. As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals, their eventual coalescence into a single broad peak, and finally, sharpening into a time-averaged signal at higher temperatures. By analyzing the changes in the NMR line shape with temperature, or by determining the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. montana.edunih.gov Such a study would provide valuable data on the steric and electronic effects governing the conformational flexibility of the silyl ether.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is employed to determine the elemental composition of this compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₂H₂₆OSi), the calculated exact mass of the monoisotopic molecular ion [M]⁺ is 214.1753 u. An experimental HRMS measurement, for instance using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) MS, that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas chromatography coupled with mass spectrometry is a powerful combination for assessing the purity of this compound and for identifying any volatile impurities. researchgate.net
Gas Chromatography (GC): In this technique, the sample is vaporized and passed through a long column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. A pure sample of this compound will exhibit a single major peak at a characteristic retention time, while impurities will appear as separate peaks. researchgate.net
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting molecular ions and fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. Silyl ethers exhibit characteristic fragmentation patterns under EI conditions. nih.govnih.gov The molecular ion peak ([M]⁺ at m/z 214) may be observed, but it is often weak. The most significant and often base peak in the spectrum is typically due to the loss of the bulky tert-butyl group ([M - 57]⁺), a highly favorable fragmentation pathway that results in a stable silicon-containing cation at m/z 157. researchgate.net Other notable fragments arise from cleavages within the hexenyl chain or loss of the entire alkoxy group.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 214 | [C₁₂H₂₆OSi]⁺ | Molecular Ion [M]⁺ |
| 199 | [C₁₁H₂₃OSi]⁺ | [M - CH₃]⁺ |
| 157 | [C₈H₁₇OSi]⁺ | [M - C₄H₉]⁺ (Loss of tert-butyl) |
| 131 | [(CH₃)₃C(CH₃)₂SiO]⁺ | [M - C₆H₁₁]⁺ (Loss of hexenyl) |
| 115 | [(CH₃)₃C(CH₃)₂Si]⁺ | [M - C₆H₁₁O]⁺ (Loss of hexenyloxy) |
| 83 | [C₆H₁₁]⁺ | Hexenyl cation |
| 75 | [HOSi(CH₃)₂]⁺ | Dimethylsilanol cation |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile or thermally labile impurities that may be present in samples of this compound. Such impurities could arise from synthesis side-reactions or degradation, and may include silanols (from hydrolysis) or higher molecular weight siloxane species.
The successful application of LC-MS for silyl compounds requires careful method development, particularly concerning their ionization. chromforum.org While some silyl ethers can be challenging to ionize effectively using standard techniques like electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI) can be a viable alternative. Method development would involve screening various mobile phase compositions and ionization source parameters to achieve optimal sensitivity. A novel technique, electron ionization (EI) LC-MS with supersonic molecular beams (SMB), has shown promise for the untargeted analysis of impurities, as it can provide enhanced molecular ions and library-searchable mass spectra. nih.gov
A typical LC-MS method for impurity profiling would utilize a reversed-phase column to separate the target compound from more polar, non-volatile impurities.
Table 1: Illustrative LC-MS Parameters for Impurity Analysis
| Parameter | Setting |
|---|---|
| LC Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Source | ESI or APCI, Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Range | m/z 50-1000 |
This approach allows for the detection and potential identification of impurities based on their mass-to-charge ratio and fragmentation patterns, which is a critical step in quality control and reaction monitoring. chimia.ch
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in this compound. Together, they provide a comprehensive vibrational profile of the molecule. The IR spectrum is particularly sensitive to polar bonds, while Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds.
The key functional groups in this compound each produce characteristic vibrational bands. The Si-O-C linkage, the C=C double bond of the hexenyl group, the Si-(CH₃)₂ moiety, and the tert-butyl group all have distinct spectral signatures. Studies on related silane (B1218182) and siloxane compounds provide a basis for assigning these vibrational modes. researchgate.netacs.org For instance, the Si-O stretching vibration is a key indicator of the silyl ether group. researchgate.net
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| C=C (alkene) | Stretching | ~1640 (weak) | ~1640 (strong) |
| =C-H (alkene) | Stretching | ~3075 | ~3075 |
| C-O-Si | Asymmetric Stretch | ~1070-1100 (strong) | Weak |
| Si-C (in Si-(CH₃)₂) | Stretching | ~780-840 | ~600-750 |
| C-H (in CH₃ & CH₂) | Stretching | ~2850-2960 | ~2850-2960 |
| C-(CH₃)₃ (tert-butyl) | Rocking/Bending | ~1365 & ~1390 | Variable |
Raman spectroscopy is particularly useful for monitoring reactions involving silanes, such as hydrolysis and condensation, by observing changes in the Si-O-Si and Si-OH vibrational regions. rsc.orgscite.ai
X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline state. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and conformational arrangements.
For a non-crystalline compound like this compound at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible. However, if a stable, crystalline derivative of the compound can be synthesized, this powerful technique could be applied. The preparation of such derivatives is a common strategy in structural chemistry. libretexts.org X-ray crystallographic studies on other silyl ethers have provided fundamental insights into the nature of the silicon-oxygen bond and intermolecular interactions. acs.orgresearchgate.net
Should a crystalline derivative be obtained, the analysis would involve:
Growing a suitable single crystal: This is often the most challenging step, requiring a pure sample and controlled crystallization conditions.
Diffraction Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays, producing a unique diffraction pattern. nih.gov
Structure Solution and Refinement: The positions of atoms in the crystal lattice are determined from the diffraction data, leading to a detailed molecular model.
This analysis would unambiguously confirm the compound's connectivity and reveal its preferred solid-state conformation.
Chromatographic Techniques for Separation and Purity Assessment
Gas Chromatography (GC)
Given its volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. It offers high resolution, speed, and sensitivity. The method typically employs a capillary column coated with a non-polar or mid-polarity stationary phase.
Table 3: Typical GC Parameters for Analysis
| Parameter | Setting |
|---|---|
| GC Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Injector | Split/Splitless, 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Coupling GC with a Mass Spectrometer (GC-MS) is particularly powerful, as it provides both retention time data for quantification and mass spectra for definitive identification of the main component and any volatile impurities. researchgate.nethzdr.de The mass spectrum would show characteristic fragmentation patterns, including loss of a tert-butyl group (M-57) or other alkyl fragments.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment, especially for analyzing less volatile contaminants. Due to the non-polar nature of this compound and its lack of a strong UV chromophore, detection can be a challenge. A universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer is often required.
Reversed-phase HPLC is a common mode for separating such compounds from more polar impurities.
Table 4: Representative HPLC Conditions
| Parameter | Setting |
|---|---|
| HPLC Column | C18 or C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | ELSD, CAD, or MS |
While less common than GC for this type of volatile compound, HPLC is a valuable complementary technique, particularly when analyzing complex mixtures or reaction progress where both volatile and non-volatile species are present. amazonaws.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Silanols |
Emerging Research Directions and Future Perspectives for Tert Butyl Hex 5 Enyloxy Dimethyl Silane
Development of Novel Synthetic Transformations Leveraging Both Functional Groups
The presence of both a silyl (B83357) ether and a terminal alkene in Tert-butyl-hex-5-enyloxy-dimethyl-silane allows for the design of novel tandem and sequential reactions that can build molecular complexity in an efficient manner. Future research is poised to explore intricate catalytic cycles that can selectively engage one functional group, leaving the other available for subsequent transformations, or that can orchestrate a reaction involving both moieties.
One promising area is the development of tandem hydrosilylation-cyclization reactions . nih.gov In such a sequence, an external hydrosilane could first react with the terminal alkene, followed by an intramolecular cyclization facilitated by the silyl ether. This approach could lead to the stereoselective synthesis of complex cyclic siloxanes. nih.gov
Another avenue of exploration is in ring-closing metathesis (RCM) . While this compound itself cannot undergo RCM, it can be elaborated by attachment to another alkene-containing fragment. The TBDMS ether is generally stable to common ruthenium-based RCM catalysts, allowing for the formation of carbocycles and heterocyles without affecting the silyl protecting group. rsc.orgwwu.edu Research in this area will likely focus on the compatibility of various metathesis catalysts and the synthesis of complex architectures. researchgate.netresearchgate.net
Below is a table summarizing potential tandem reactions for this compound:
| Reaction Type | Potential Catalyst/Reagents | Potential Product Class | Key Advantages |
| Tandem Silylation-Hydrosilylation | B(C6F5)3 | Oxasilinanes, Oxasilepanes | Stereoselective, metal-free |
| Ring-Closing Metathesis (after elaboration) | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs Catalysts | Carbocycles, Heterocycles | High functional group tolerance |
| Tandem Isomerization-Hydrosilylation | Cationic Rhodium Complexes | Linear Silyl Ethers | High regioselectivity for terminal silylation |
Integration into Automated and Flow Chemistry Platforms
The well-defined reactivity of the functional groups in this compound makes it an ideal candidate for integration into automated synthesis platforms and flow chemistry systems. nih.govresearchgate.netresearchgate.net These technologies offer precise control over reaction parameters, enabling improved yields, selectivity, and safety.
In a flow chemistry setup, selective transformations on either the alkene or the silyl ether can be envisioned. For instance, a stream of this compound could be passed through a packed-bed reactor containing a solid-supported catalyst for a specific reaction, such as epoxidation of the alkene, followed by a second module for the deprotection of the silyl ether. mdpi.com This would allow for a continuous and efficient synthesis of the desired diol.
Automated synthesis platforms could utilize this compound as a building block in multi-step sequences. nih.gov Pre-programmed protocols could orchestrate the sequential addition of reagents to effect transformations at either the alkene or the silyl ether, enabling the rapid generation of libraries of related compounds for screening purposes.
Bio-inspired Catalysis for Selective Transformations
The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Future research will likely focus on harnessing enzymes for the selective modification of this compound.
Enzymatic epoxidation of the terminal alkene is a promising area. Lipases and peroxygenases have been shown to catalyze the epoxidation of various alkenes with high enantioselectivity. nih.govcsic.es The mild reaction conditions of enzymatic reactions would likely leave the TBDMS ether intact.
Conversely, the enzymatic hydrolysis of the TBDMS ether could be achieved with high selectivity. Recently discovered 'silyl etherases' have demonstrated the ability to cleave Si-O bonds with enantiopreference, accepting substrates as large as TBDMS ethers. acs.org This would provide a mild and environmentally friendly method for deprotection, leaving the alkene available for further reactions. A chemoenzymatic approach, combining traditional synthesis with biocatalysis, could offer novel and efficient routes to complex molecules. nih.govtudelft.nl
The following table outlines potential biocatalytic transformations:
| Transformation | Enzyme Class | Potential Product | Key Advantages |
| Epoxidation | Peroxygenases, Lipases | (R)- or (S)-epoxide | High enantioselectivity, mild conditions |
| Silyl Ether Hydrolysis | Silyl Etherases | Hex-5-en-1-ol | High selectivity, environmentally friendly |
| Dihydroxylation | Engineered Cytochrome P450s | Hexane-1,2-diol | Potential for high stereoselectivity |
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it a valuable monomer and surface modification agent in materials science and polymer chemistry.
Precursors for Silicon-Containing Polymers
This compound can serve as a monomer in the synthesis of silicon-containing polymers, such as polysiloxanes. The terminal alkene can undergo hydrosilylation with a polyhydrosiloxane, incorporating the hexenyloxy fragment as a side chain. mdpi.com Subsequent deprotection of the TBDMS ether would yield a functionalized polysiloxane with pendant hydroxyl groups, which could be further modified.
| Polymerization Method | Co-monomer/Initiator | Resulting Polymer Type | Potential Properties |
| Hydrosilylation | Polyhydrosiloxane | Grafted Polysiloxane | Tunable hydrophilicity, functionalizable |
| Radical Polymerization | Vinyl monomers | Silicon-containing copolymers | Modified thermal and mechanical properties |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic olefins | Block or graft copolymers | Well-defined architectures |
Surface Modification through Functionalization
The silane (B1218182) moiety of this compound can be used to modify the surface of materials such as glass, silica (B1680970), and metal oxides. researchgate.netnih.govmdpi.com The molecule can be anchored to the surface via the silane, leaving the terminal alkene exposed for further functionalization. This "grafting to" approach allows for the introduction of a wide range of functionalities onto a surface. nih.govresearchgate.net For example, the pendant alkene could be used as an anchor point for surface-initiated polymerization , growing polymer brushes from the surface to create materials with tailored wettability, biocompatibility, or other desired properties.
Exploration of New Protecting Group Strategies and Orthogonal Cleavage Methods
The TBDMS ether is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions. A key area of ongoing research is the development of highly selective deprotection methods that are orthogonal to other functional groups present in a molecule. In the case of this compound, this means cleaving the TBDMS ether without affecting the terminal alkene.
A wide range of reagents are known to cleave TBDMS ethers, and many of these are compatible with alkenes. organic-chemistry.orgnih.govorganic-chemistry.org Future research will likely focus on developing even milder and more selective methods, particularly those that are catalytic and generate minimal waste. For example, the use of catalytic amounts of Lewis acids or fluoride (B91410) sources under carefully controlled conditions can achieve high selectivity. iwu.eduthieme-connect.commdpi.com
The following table provides a comparison of selected methods for the deprotection of TBDMS ethers that are expected to be compatible with the terminal alkene in this compound:
| Reagent/Catalyst | Conditions | Selectivity | Advantages |
| Tetrabutylammonium (B224687) fluoride (TBAF) | THF, room temperature | High | Mild, widely used |
| Acetic Acid/Water | Room temperature | Moderate | Inexpensive |
| Iron(III) Tosylate | Methanol, room temperature | High | Catalytic, mild |
| Sodium Tetrachloroaurate(III) Dihydrate | Methanol, room temperature | High | Catalytic, mild |
| Oxone | Aqueous Methanol | High for primary alcohols | Inexpensive, mild |
Sustainable Chemical Synthesis and Environmental Impact Assessment
The growing emphasis on green chemistry principles has spurred research into more sustainable methods for the synthesis of chemical compounds, including silyl ethers like this compound. This section explores potential sustainable synthetic routes and provides a hypothetical environmental impact assessment based on analogous chemical processes, given the limited specific data for the target compound.
Sustainable Chemical Synthesis
Traditional methods for the synthesis of silyl ethers often involve the use of silyl chlorides with an amine base, which can generate stoichiometric amounts of hydrochloride salts as byproducts. scispace.com Sustainable approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.
Catalytic Hydrosilylation and Dehydrogenative Coupling:
A promising green alternative is the catalytic hydrosilylation of unsaturated alcohols. researchgate.net This method involves the addition of a hydrosilane across the double bond of an alcohol in the presence of a catalyst. For the synthesis of this compound, this would involve the reaction of hex-5-en-1-ol with tert-butyldimethylsilane. This approach is highly atom-economical as it, in principle, incorporates all atoms from the reactants into the final product. nih.govprimescholars.com
Another sustainable route is the dehydrogenative coupling of alcohols and hydrosilanes. scispace.comorganic-chemistry.org This reaction forms the desired silyl ether with the only byproduct being hydrogen gas, representing a significant improvement in terms of waste reduction. rsc.org Catalysts for these reactions can range from precious metals like platinum and rhodium to more abundant and less toxic metals. researchgate.netrsc.orgrsc.org The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. acs.org
Green Solvents and Reaction Conditions:
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Research into greener solvents has identified alternatives such as ionic liquids, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. nih.govacs.orgmrforum.com Conducting reactions under solvent-free conditions, where possible, represents an ideal scenario from a green chemistry perspective. rsc.org
Furthermore, optimizing reaction conditions to minimize energy consumption is a key aspect of sustainable synthesis. This can involve the use of highly active catalysts that allow for lower reaction temperatures and shorter reaction times. waferworld.comaceee.orgosti.gov
Environmental Impact Assessment
A comprehensive environmental impact assessment for a chemical compound involves a Life Cycle Assessment (LCA), which evaluates the environmental footprint from raw material extraction to final disposal. In the absence of specific LCA data for this compound, a hypothetical assessment can be constructed based on data for similar silane compounds and general chemical manufacturing processes. mtu.eduresearchgate.netafribary.comrepec.org
Life Cycle Stages and Potential Impacts:
Raw Material Acquisition: The primary raw materials for the synthesis of this compound are derived from silicon and petroleum feedstocks. The production of silicon is an energy-intensive process. waferworld.com The manufacturing of silanes also has a significant environmental footprint, with substantial energy consumption and greenhouse gas emissions. mtu.edu
Manufacturing Process: The environmental impact of the manufacturing stage is heavily dependent on the chosen synthetic route. Traditional methods may generate significant waste streams, including solvent waste and salt byproducts. google.comverantis.cngoogle.com Sustainable catalytic methods can drastically reduce this waste. Energy consumption for heating, cooling, and separation processes is another major contributor to the environmental impact.
Hypothetical Life Cycle Inventory Data:
The following interactive table presents hypothetical life cycle inventory data for the production of 1 kg of a generic tert-butyldimethylsilyl ether, illustrating the potential environmental hotspots. The data is based on general values for silane production and chemical synthesis. mtu.eduresearchgate.netafribary.comrepec.org
| Life Cycle Stage | Input | Output to Air | Output to Water | Output to Land |
| Raw Material (Silane Production) | Energy: 1,146 MJ | CO2 eq: 61.3 kg | - | Solid Waste: Variable |
| Manufacturing (Catalytic Route) | Energy: 50-150 MJ, Solvent: 5-10 kg, Catalyst: 0.01-0.1 kg | VOCs: 0.1-0.5 kg | Wastewater: 10-50 L | Solid Waste (catalyst): 0.01-0.1 kg |
| Use and Disposal | - | - | Silyl ether in waste stream: ~1 kg | - |
Note: This data is illustrative and not specific to this compound. Actual values would require a detailed process-specific LCA.
By adopting greener synthetic methodologies, such as catalytic reactions and the use of renewable solvents, the environmental impact associated with the production of this compound can be significantly mitigated. Future research should focus on developing and scaling up these sustainable processes and conducting a thorough Life Cycle Assessment to quantify the environmental benefits accurately.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
